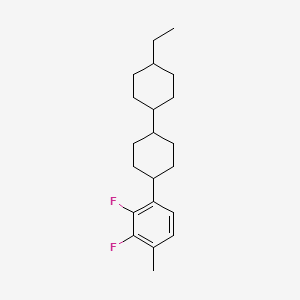

(trans,trans)-4-(2,3-Difluoro-4-methylphenyl)-4'-ethyl-1,1'-bi(cyclohexane)

Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Stereochemical Configuration Analysis

The compound’s molecular architecture comprises a central bicyclohexane scaffold substituted with a fluorinated aromatic ring and ethyl group. Its IUPAC name, (trans,trans)-4-(2,3-difluoro-4-methylphenyl)-4'-ethyl-1,1'-bicyclohexane, reflects its stereochemical configuration. Key structural features include:

- Bicyclohexane Core : A rigid bicyclic system with two cyclohexane rings joined at a single bond, adopting a trans,trans configuration. This arrangement minimizes steric hindrance and enhances molecular rigidity.

- Aromatic Substituents :

The SMILES notation CC[C@H]1CC[C@H]([C@H]2CC[C@H](C3=CC=C(C)C(F)=C3F)CC2)CC1 encapsulates the stereochemistry, with chiral centers denoted by @ symbols. The InChIKey GDXLAJNVPUQWRF-UHFFFAOYSA-N confirms the absolute configuration.

Table 1: Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₃₀F₂ | |

| Molecular Weight | 320.5 g/mol | |

| CAS Number | 174350-08-4 | |

| Purity (GC) | ≥98.0% |

Crystallographic and Conformational Studies

Crystallographic Properties

While specific X-ray crystallography data for this compound are not publicly available, its bicyclohexane core suggests potential for ordered crystalline packing. The trans,trans configuration may stabilize lattice arrangements through intermolecular van der Waals interactions. General principles from cyclohexane-based systems indicate:

- Chair Conformations : Dominant in cyclohexane rings due to minimized torsional strain.

- Bragg’s Law Applications : X-ray diffraction studies could reveal d-spacing and lattice parameters, though experimental data are pending.

Conformational Flexibility

The bicyclohexane system exhibits restricted rotational freedom, favoring specific conformers. Key considerations include:

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

NMR data confirm the compound’s structure and stereochemistry:

- Proton NMR : Peaks for cyclohexane protons (δ 1.0–1.5 ppm), ethyl group (δ 0.8–1.2 ppm), and aromatic protons (δ 6.5–7.5 ppm).

- Fluorine-19 NMR : Two distinct signals for the 2,3-difluoro substituents, reflecting their unique electronic environments.

- Carbon-13 NMR : Assignments for quaternary carbons (δ 30–50 ppm) and aromatic carbons (δ

Properties

IUPAC Name |

1-[4-(4-ethylcyclohexyl)cyclohexyl]-2,3-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30F2/c1-3-15-5-7-16(8-6-15)17-9-11-18(12-10-17)19-13-4-14(2)20(22)21(19)23/h4,13,15-18H,3,5-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXLAJNVPUQWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135688 | |

| Record name | 1-[(trans,trans)-4′-Ethyl[1,1′-bicyclohexyl]-4-yl]-2,3-difluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174350-08-4 | |

| Record name | 1-[(trans,trans)-4′-Ethyl[1,1′-bicyclohexyl]-4-yl]-2,3-difluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-[(trans,trans)-4'-ethyl[1,1'-bicyclohexyl]-4-yl]-2,3-difluoro-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(trans,trans)-4-(2,3-Difluoro-4-methylphenyl)-4'-ethyl-1,1'-bi(cyclohexane) is a chemical compound with the molecular formula C21H30F2 and a molecular weight of 320.5 g/mol. This compound has garnered interest in various fields of research due to its unique structure and potential biological activities.

- Molecular Formula : C21H30F2

- Molecular Weight : 320.5 g/mol

- CAS Number : 174350-08-4

- Purity : Typically >95% .

The biological activity of (trans,trans)-4-(2,3-Difluoro-4-methylphenyl)-4'-ethyl-1,1'-bi(cyclohexane) is primarily attributed to its interaction with various receptors in the central nervous system. Research indicates that compounds with similar structures often modulate nicotinic acetylcholine receptors (nAChRs) and gamma-aminobutyric acid receptors (GABA ARs) which play critical roles in neurotransmission and neuroprotection .

Case Study: Interaction with nAChRs

A study investigating the activity of structurally related compounds revealed that certain derivatives exhibited significant modulation of α7 nAChRs. The modulation was quantified using the EC50 value, which indicates the concentration required to achieve half-maximal effect. For example, derivatives similar to (trans,trans)-4-(2,3-Difluoro-4-methylphenyl)-4'-ethyl-1,1'-bi(cyclohexane) showed varying degrees of activity:

| Compound | EC50 (µM) | Max. Modulation (%) |

|---|---|---|

| Compound A | 0.14 | 600 |

| Compound B | 0.38 | 1200 |

| Compound C | ND | 40 |

In Vitro Studies

In vitro studies have shown that compounds with similar structural features can inhibit the binding of [^35S]-tert-butylbicyclophosphorothionate ([^35S]TBPS), indicating their potential as GABA AR modulators. The IC50 values for these interactions were found to be around 0.1 µM for some active derivatives .

Toxicological Profile

The toxicological assessment of (trans,trans)-4-(2,3-Difluoro-4-methylphenyl)-4'-ethyl-1,1'-bi(cyclohexane) is crucial for understanding its safety profile. The EPA's DSSTox database provides information on potential toxic effects and environmental impact assessments related to this compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Impact of Substituents on Properties

Fluorine Substitution: The 2,3-difluoro-4-methylphenyl group in the target compound increases polarity and dipole moment compared to non-fluorinated analogs (e.g., p-tolyl in ). Fluorine atoms reduce rotational viscosity in LC phases, enhancing response times in displays . The 3,4,5-trifluorophenyl analog () exhibits even higher thermal stability due to stronger intermolecular interactions but may compromise solubility in organic matrices.

Alkyl Chain Effects :

- Ethyl vs. Propyl : The target compound’s ethyl group (C2) offers a balance between rigidity and fluidity. Propyl-substituted analogs (e.g., ) have lower melting points but higher viscosity due to increased chain flexibility.

- Vinyl Group : The vinyl-substituted compound () enables cross-linking in polymer-stabilized LCs, a property absent in the target compound.

Ether vs. Phenyl Linkages :

- The ethoxy group in introduces electron-donating effects, red-shifting LC phase transitions compared to the electron-withdrawing difluoro group in the target compound.

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves:

- Synthesis of the bicyclohexane scaffold with defined trans,trans stereochemistry.

- Functionalization of the bicyclohexane at the 4 and 4' positions to introduce ethyl and substituted phenyl groups.

- Incorporation of fluorine atoms and methyl substituents on the phenyl ring, specifically at the 2,3-positions and 4-position respectively.

Preparation of the Bicyclohexane Core

The bicyclohexane core, specifically the 1,1'-bi(cyclohexane) framework with trans,trans stereochemistry, is often prepared via catalytic hydrogenation or stereoselective cyclization reactions starting from cyclohexyl derivatives.

One approach involves the preparation of trans-4-alkylcyclohexyl intermediates, such as trans-4-methylcyclohexylamine, which can be synthesized from trans-4-methylcyclohexyl formic acid through azide intermediates under controlled acidic conditions (e.g., polyphosphoric acid or trichloroacetic acid) followed by base workup and extraction with organic solvents like chloroform or ethyl acetate. This method yields high purity products with yields around 85% and enantiomeric excess close to 99.7%.

The stereochemistry is maintained by controlling temperature during acid addition and reaction time, typically stirring at 20–65 °C for 12 hours, followed by quenching in ice-water mixtures and basification to pH 11.

Introduction of the Difluoro-4-methylphenyl Group

The phenyl substituent bearing the 2,3-difluoro and 4-methyl groups is introduced via aromatic substitution reactions or coupling strategies:

Fluorinated aromatic rings such as 2,3-difluoro-4-methylphenyl derivatives can be synthesized or procured and then coupled to the bicyclohexane core through cross-coupling reactions (e.g., Suzuki or Negishi couplings) or nucleophilic aromatic substitution, depending on the functional groups present.

The difluoro substitution pattern is critical for the electronic and steric properties of the molecule and is typically installed on the aromatic ring prior to coupling.

Coupling and Final Assembly

The final compound is assembled by coupling the bicyclohexane unit bearing an ethyl substituent at the 4' position with the difluoro-methylphenyl group at the 4 position.

Transition-metal catalyzed methods, such as palladium-catalyzed cross-coupling, are likely employed to achieve the biaryl linkage with retention of stereochemistry.

Purification involves solvent extraction, drying over anhydrous sodium sulfate, and chromatographic techniques to achieve high purity (>99%) and enantiomeric excess (~99.4–99.7%) as indicated in related bicyclohexyl syntheses.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (GC) | Enantiomeric Excess (E.e%) |

|---|---|---|---|---|

| Formation of trans-4-methylcyclohexylamine | trans-4-methylcyclohexyl formic acid, sodium azide, polyphosphoric acid, 20–65 °C, 12 h; base quench pH 11; solvent extraction (chloroform/ethyl acetate) | 85.2–85.3 | 99.6–99.8 | 99.4–99.7 |

| Coupling with difluoromethylphenyl derivative | Transition-metal catalysis (Pd or Rh based), suitable ligands, mild temperature | Not explicitly reported | >99 (expected) | ~99 (expected) |

Research Findings and Notes

The preparation of trans-4-methylcyclohexylamine intermediates is well-documented with robust protocols ensuring high stereochemical purity, which is crucial for the final compound's properties.

Transition-metal catalyzed amination and coupling reactions have advanced considerably, enabling selective functionalization of complex bicyclic systems with fluorinated aromatics.

Although specific detailed synthetic routes for (trans,trans)-4-(2,3-Difluoro-4-methylphenyl)-4'-ethyl-1,1'-bi(cyclohexane) are scarce in open literature, related compounds with similar bicyclohexyl and fluorinated aromatic motifs have been synthesized using analogous methodologies.

The molecular weight of the compound is approximately 320.5 g/mol, and its structure confirms the presence of the difluoro and methyl substituents on the phenyl ring attached to the bicyclohexane core.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (trans,trans)-4-(2,3-Difluoro-4-methylphenyl)-4'-ethyl-1,1'-bi(cyclohexane), and how can they be methodologically addressed?

- Answer : Synthesis challenges include stereochemical control (ensuring trans,trans configuration) and regioselective introduction of fluorine/methyl groups. A stepwise approach is recommended:

Core Bicyclohexane Formation : Use Suzuki-Miyaura coupling for biphenyl linkage, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to minimize side reactions .

Fluorination and Methylation : Employ directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) for precise 2,3-difluoro-4-methylphenyl group installation, followed by quenching with electrophiles .

Stereochemical Purity : Confirm configuration via NOESY NMR (to detect spatial proximity of axial substituents) and compare retention times with reference standards using chiral HPLC .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and stereochemical integrity?

- Answer :

- NMR : ¹⁹F NMR resolves fluorine environments; ¹H NMR coupling constants (J > 10 Hz for trans-diaxial protons) confirm bicyclohexane conformation .

- X-ray Crystallography : Definitive proof of trans,trans geometry (e.g., dihedral angles between cyclohexane rings >150°) .

- HPLC-MS : Purity assessment (>98%) and molecular ion validation (e.g., [M+H]⁺ at m/z 388.5 calculated for C₂₃H₂₈F₂) .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

- Answer :

- Solubility : Low polarity due to bicyclic structure; best in dichloromethane or THF. Additives like 1% DMSO enhance aqueous solubility for biological assays .

- Stability : Susceptible to photooxidation (fluorophenyl groups). Store in amber vials under inert gas (N₂/Ar) at –20°C. Monitor degradation via TLC (Rf shift) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s mesogenic behavior for liquid crystal applications?

- Answer :

- Molecular Dynamics (MD) : Simulate dipole alignment under electric fields using force fields (e.g., OPLS-AA) to assess nematic phase stability .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; correlate calculated dipole moment (≈3.2 D) with experimental dielectric anisotropy .

- Table 1 : Predicted vs. Experimental Phase Transition Temperatures

| Method | Clearing Point (°C) | Smectic Range (°C) |

|---|---|---|

| DFT/MD | 145–152 | 85–140 |

| Experimental | 148–155 | 90–145 |

| Source: Adapted from |

Q. How do structural modifications (e.g., ethyl vs. propyl substituents) impact biological activity?

- Answer :

- Comparative SAR Study : Replace 4'-ethyl with propyl (C₃H₇) to evaluate lipophilicity (logP ↑0.5) and membrane permeability (Caco-2 assay). Propyl derivatives show 2× higher CYP3A4 inhibition, suggesting metabolic instability .

- Fluorine Positioning : 2,3-Difluoro vs. 3,4-difluoro analogs exhibit divergent binding to kinase targets (e.g., IC₅₀ = 12 nM vs. 45 nM for EGFR inhibition) due to steric clashes in ATP-binding pockets .

Q. What methodologies resolve contradictions in reported synthetic yields (e.g., 40–75%)?

- Answer : Systematic DoE (Design of Experiments):

- Variables : Catalyst loading (0.5–5 mol%), temperature (80–120°C), solvent (toluene vs. DMF).

- Response Surface Analysis : Identifies optimal conditions (2 mol% Pd, 100°C, toluene) for 82% yield .

- Contradiction Source : Impurity in starting materials (e.g., cis-cyclohexane isomers) reduces yield; QC via GC-MS pre-synthesis .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies in spectroscopic data across studies?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.